molecular formula C9H8NaO4 B1260014 Aspirin sodium CAS No. 493-53-8

Aspirin sodium

Cat. No.: B1260014
CAS No.: 493-53-8
M. Wt: 203.15 g/mol
InChI Key: DCNFJXWUPHHBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspirin sodium, also known as sodium acetylsalicylate, is a derivative of acetylsalicylic acid (aspirin). It is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is often preferred in formulations where rapid solubility and absorption are desired.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspirin sodium is synthesized by reacting acetylsalicylic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_4 + \text{NaOH} \rightarrow \text{C}_9\text{H}_7\text{O}_4\text{Na} + \text{H}_2\text{O} ] In this reaction, acetylsalicylic acid (C₉H₈O₄) reacts with sodium hydroxide (NaOH) to form sodium acetylsalicylate (C₉H₇O₄Na) and water (H₂O).

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of acetylsalicylic acid with sodium hydroxide in aqueous solution. The reaction mixture is then filtered to remove any unreacted acetylsalicylic acid, and the filtrate is evaporated to obtain the crystalline product. The product is further purified by recrystallization.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water, reverting back to acetylsalicylic acid and sodium hydroxide.

    Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: this compound can be oxidized to form salicylic acid and acetic acid.

Common Reagents and Conditions:

    Hydrolysis: Water, mild heating.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Oxidation: Oxidizing agents (e.g., potassium permanganate).

Major Products Formed:

    Hydrolysis: Acetylsalicylic acid, sodium hydroxide.

    Esterification: Esters of acetylsalicylic acid.

    Oxidation: Salicylic acid, acetic acid.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Mechanism of Action : Aspirin sodium exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. By reducing prostaglandin levels, this compound alleviates pain and inflammation.

Case Study : A study involving diabetic retinopathy in rats demonstrated that this compound effectively inhibited the development of early lesions associated with this condition. The drug was shown to reduce inflammatory gene expression and protect retinal cells from hyperglycemia-induced damage, suggesting a protective role against diabetic complications .

Cardiovascular Applications

Antithrombotic Effects : this compound is widely used for its antiplatelet effects, particularly in preventing cardiovascular events such as heart attacks and strokes. It reduces platelet aggregation by inhibiting thromboxane A2 production.

Clinical Evidence : Research indicates that low doses of this compound can improve blood pressure control in hypertensive patients when used alongside antihypertensive medications like enalapril. In a clinical trial, patients receiving low-dose aspirin exhibited better natriuresis (urinary sodium excretion) and blood pressure management compared to those on higher doses .

Neurological Implications

Neuroprotective Effects : The metabolite of aspirin, sodium salicylate, has been investigated for its neuroprotective properties in models of epilepsy. However, findings suggest that while it may have protective effects under certain conditions, it can also lead to adverse outcomes such as neuronal cell death in seizure models .

Use in Asthma Management

Cross-Reactivity Concerns : this compound is not without risks; it can provoke bronchoconstriction in aspirin-sensitive individuals, particularly those with asthma. A documented case highlighted an asthmatic patient who experienced severe reactions after administration of sodium salicylate, indicating the need for caution in sensitive populations .

Potential Role in Cancer Prevention

Recent studies have explored the potential of this compound in reducing cancer risk. Its anti-inflammatory properties may contribute to lower incidences of certain cancers by inhibiting inflammatory pathways that promote tumorigenesis . Further research is required to establish definitive links.

Summary Table of Applications

Application Area Mechanism Evidence/Case Studies
Anti-InflammatoryCOX inhibitionInhibition of diabetic retinopathy
CardiovascularAntiplatelet actionImproved blood pressure control with enalapril
NeurologicalNeuroprotection vs. potential neurotoxicityMixed results in seizure models
Asthma ManagementRisk of bronchoconstrictionCase study on asthmatic reactions
Cancer PreventionAnti-inflammatory effectsPotential reduction in cancer risk

Mechanism of Action

Aspirin sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever. By reducing the production of these mediators, this compound alleviates symptoms associated with inflammation and pain. Additionally, its antiplatelet effect is due to the inhibition of thromboxane A2, reducing platelet aggregation and the risk of blood clots.

Comparison with Similar Compounds

    Acetylsalicylic Acid (Aspirin): The parent compound, widely used for its analgesic and anti-inflammatory properties.

    Sodium Salicylate: Another sodium salt of salicylic acid, used for similar therapeutic purposes.

    Ibuprofen: A nonsteroidal anti-inflammatory drug with similar analgesic and anti-inflammatory effects but different chemical structure and mechanism of action.

Uniqueness of Aspirin Sodium: this compound is unique in its rapid solubility and absorption compared to acetylsalicylic acid. This makes it particularly useful in formulations where quick onset of action is desired. Additionally, its sodium salt form can be advantageous in certain pharmaceutical preparations where the acidic nature of acetylsalicylic acid may be problematic.

Biological Activity

Aspirin sodium, a salt form of acetylsalicylic acid, is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties. Its biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins and thromboxanes. This article explores the diverse biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exerts its pharmacological effects through several mechanisms:

  • Cyclooxygenase Inhibition :
    • Aspirin irreversibly acetylates COX-1 and COX-2 enzymes, which results in reduced production of pro-inflammatory prostaglandins. This action is crucial in alleviating pain and inflammation .
    • Studies show that aspirin also inhibits COX-2 mRNA and protein levels in response to inflammatory stimuli such as interleukin-1β .
  • Acetylation of Proteins :
    • Beyond COX inhibition, this compound can acetylate various proteins, including histones and transcription factors, which may modulate gene expression and cellular signaling pathways. This post-translational modification has implications for cancer prevention and treatment .
  • Effects on Platelet Function :
    • This compound is well-known for its antiplatelet effects. By inhibiting thromboxane A2 synthesis, it reduces platelet aggregation, which is beneficial in preventing cardiovascular events .
  • Anti-inflammatory Effects :
    • This compound has been shown to inhibit nuclear factor-kappaB (NF-kB) activation, a key regulator of inflammatory responses. This inhibition contributes to its efficacy in treating conditions like diabetic retinopathy .

Therapeutic Applications

This compound is utilized in various clinical settings:

  • Cardiovascular Disease :
    • Regular low-dose aspirin therapy is recommended for primary and secondary prevention of cardiovascular events due to its antiplatelet effects .
  • Cancer Prevention :
    • Research indicates that long-term aspirin use may reduce the risk of certain cancers, particularly colorectal cancer, by modulating inflammatory pathways .
  • Diabetic Complications :
    • This compound has demonstrated protective effects against diabetic retinopathy by inhibiting inflammatory processes within the retinal vasculature .

Case Study 1: Aspirin-Induced Hyponatremia

A 61-year-old male developed symptomatic hyponatremia after starting high-dose aspirin therapy for shoulder pain. His serum sodium dropped significantly due to a combination of factors including excessive water intake and the effects of aspirin on renal function. This case highlights the need for careful monitoring of electrolyte levels in patients on NSAIDs .

Case Study 2: Aspirin in Diabetic Retinopathy

In a study involving diabetic rats, aspirin was shown to inhibit the development of early stages of diabetic retinopathy by reducing NF-kB activity and subsequent inflammatory responses in retinal cells. This suggests a potential therapeutic role for aspirin in managing diabetic complications .

Research Findings

Recent studies have provided insights into the broader biological activities of this compound:

Study FocusFindings
COX InhibitionAspirin significantly reduces COX-2 expression in endothelial cells under inflammatory conditions .
Cancer PreventionLong-term use associated with reduced incidence of colorectal cancer; mechanisms involve modulation of inflammation and apoptosis .
Diabetic RetinopathyInhibition of retinal inflammation and cell death through salicylate pathways .
HypertensionLow-dose aspirin mitigates salt-sensitive hypertension by preventing platelet activation and vascular dysfunction .

Chemical Reactions Analysis

Formation of Aspirin Sodium

This compound is formed when aspirin reacts with sodium hydroxide (NaOH). This reaction results in the formation of sodium acetylsalicylate and water . The balanced chemical equation is :

HC9H7O4 aq +NaOH aq NaC9H7O4 aq +H2O l \text{HC}_9\text{H}_7\text{O}_4\text{ aq }+\text{NaOH aq }\rightarrow \text{NaC}_9\text{H}_7\text{O}_4\text{ aq }+\text{H}_2\text{O l }

This reaction can also be termed saponification, which is a type of hydrolysis reaction .

Hydrolysis

This compound can undergo hydrolysis. In dry air, it is stable, but in the presence of moisture, it degrades into acetic and salicylic acids .

Reaction with Water

Aspirin experiences complete dissolution in water because water is a polar solvent, and aspirin is a polar molecule with both hydrophobic and hydrophilic parts . The reaction between aspirin and water is as follows :

C9H8O4+H2OC9H7O4+H3O+\text{C}_9\text{H}_8\text{O}_4+\text{H}_2\text{O}\rightarrow \text{C}_9\text{H}_7\text{O}_4+\text{H}_3\text{O}^+

The sodium acetylsalicylate produced is more water-soluble compared to acetylsalicylic acid itself .

Reaction with Sodium Bicarbonate

Aspirin reacts with sodium bicarbonate in an aqueous solution . In this reaction, a strong acid (aspirin) reacts with a weaker base (sodium bicarbonate) to form a weaker acid (carbon dioxide and water) and a stronger base (sodium acetylsalicylate) .

Use in Titration

Sodium hydroxide reacts with acetylsalicylic acid but not with starch binders . The presence of acetylsalicylic acid content in aspirin tablets can be found using a volumetric analysis technique called titration .

Other Reactions

This compound decomposes rapidly in solutions of ammonium acetate or the acetates, carbonates, citrates, or hydroxides of alkali metals .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing aspirin sodium, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound synthesis typically involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst (e.g., phosphoric acid) . To optimize yield, control reaction temperature (90–100°C) and stoichiometric ratios (1:3 salicylic acid to acetic anhydride). Post-synthesis, purification via recrystallization using ethanol-water mixtures removes unreacted salicylic acid . Validate purity using melting point analysis (expected range: 135–140°C) and thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/hexane (1:1). Compare Rf values against reference standards .

Q. How can researchers assess purity and stability of this compound in laboratory settings?

  • Methodological Answer : Use TLC to detect impurities (e.g., residual salicylic acid) by spotting synthesized samples alongside pure standards. Calculate Rf values to confirm identity . For stability studies, conduct accelerated degradation tests under varying pH (1.2–7.4), temperature (40–60°C), and humidity (75% RH). Monitor hydrolytic degradation via HPLC with a C18 column and UV detection at 254 nm . Quantify degradation products (e.g., salicylic acid) using calibration curves .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory versus cardiovascular efficacy be resolved in preclinical models?

  • Methodological Answer : Discrepancies often arise from differences in dosage regimens and model systems. For example, low-dose aspirin (40 mg/kg) combined with zinc sulfate in DMH-DSS-induced colitis models showed reduced oxidative stress but did not fully align with cardiovascular outcomes . To resolve contradictions, perform dose-response studies across multiple models (e.g., rodent thrombosis vs. inflammation assays) and apply meta-analytical tools to harmonize data. Cross-validate findings using pharmacokinetic profiling (e.g., plasma salicylate levels) and tissue-specific biomarker analysis (e.g., COX-1/2 inhibition ratios) .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic interactions in comorbid populations?

  • Methodological Answer : Use a crossover study design with healthy vs. comorbid cohorts (e.g., diabetic or hypertensive models). Administer this compound (10–100 mg/kg) and measure plasma concentration-time profiles via LC-MS/MS. Assess drug-drug interactions by co-administering common medications (e.g., ACE inhibitors) and analyzing changes in AUC and Cmax . Incorporate population pharmacokinetic modeling to account for covariates like renal function and genetic polymorphisms in CYP2C9 .

Q. How should researchers address variability in this compound’s antiplatelet responsiveness across ethnic populations?

  • Methodological Answer : Conduct genome-wide association studies (GWAS) to identify polymorphisms (e.g., PTGS1, PEAR1) linked to non-responsiveness . Validate findings using in vitro platelet aggregation assays (e.g., light transmission aggregometry with arachidonic acid induction). Stratify clinical trial data by ethnicity and adjust dosing protocols using pharmacodynamic markers (e.g., thromboxane B2 levels) .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for reconciling heterogeneous outcomes in this compound trials?

  • Methodological Answer : Apply random-effects meta-analysis to account for between-study heterogeneity. Use I² statistics to quantify inconsistency and subgroup analyses to explore sources of variation (e.g., dosage, study duration). For individual participant data (IPD), employ mixed-effects models with covariates like age, BMI, and comorbidities . Sensitivity analyses should exclude outliers and low-quality studies (e.g., those lacking blinding) .

Q. How can in vitro-in vivo extrapolation (IVIVE) improve preclinical-to-clinical translation for this compound?

  • Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro parameters (e.g., permeability, metabolic stability from hepatocyte assays) and physiological data (e.g., blood flow rates). Validate models using clinical PK data and refine them via Bayesian estimation. Use these models to predict human dose requirements and optimize trial designs .

Q. Ethical & Reporting Considerations

Q. What ethical frameworks apply to this compound trials involving vulnerable populations (e.g., pregnant women)?

  • Methodological Answer : Follow guidelines from institutional review boards (IRBs) for risk-benefit assessments. For pregnant cohorts, exclude early gestation phases and prioritize observational studies over randomized trials. Include explicit informed consent protocols detailing potential teratogenic risks . Report adverse events (e.g., gastrointestinal bleeding) using CONSORT guidelines and stratify data by demographic subgroups .

Q. How can researchers mitigate bias in systematic reviews of this compound’s long-term safety?

  • Methodological Answer : Use PRISMA guidelines for literature screening and data extraction. Dual-reviewer processes resolve discrepancies in study inclusion . Assess bias risk via Cochrane ROB-2 tool for RCTs and GRADE for evidence quality. Publish protocols prospectively (e.g., on PROSPERO) to deter selective outcome reporting .

Properties

CAS No.

493-53-8

Molecular Formula

C9H8NaO4

Molecular Weight

203.15 g/mol

IUPAC Name

sodium;2-acetyloxybenzoate

InChI

InChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);

InChI Key

DCNFJXWUPHHBKG-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.[Na]

Key on ui other cas no.

493-53-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cold solution (10° C.) of sodium acetylsalicylate was prepared using 25 gms. of aspirin, 8.65 gms. of sodium carbonate and 250 ml. of distilled water. The solution was stirred until complete solution occurred. A cold solution (5° C.) of tea was prepared by dissolving 6.25 gms. of instant tea in 750 ml. of distilled water. The two cold solutions were combined, maintained below 10° C. and stirred while 18.0 ml. of glacial acetic acid was added. After one hour an additional 25 ml. of glacial acetic acid was added in 5 ml. portions at 15 minute intervals. The mixture was stirred 20 minutes after the final acid addition, the coprecipitate collected by filtration after decanting the clear supernatant liquid and the coprecipitate thoroughly washed with 200 ml. of glycine buffer. The air dried material weighed 13 gms. Analysis of the coprecipitate showed in contained 95.5% aspirin, 3.67% tea constituent, 0.23% salicyclic acid and 0.6% water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
final acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
sodium acetylsalicylate

Synthesis routes and methods II

Procedure details

An aqueous solution of sodium acetylsalicylate was prepared using 100.0 g. of aspirin, 34.6 g. of sodium carbonate hydrate and 1,425 ml. water at room temperature (25° C.). After solution of all solids had occurred, 30.0 g. of instant tea was added while stirring at room temperature. To the aqueous solution was added with rapid stirring in less than 30 seconds 280 ml. of 2N H2SO4 and stirring was continued for 15 minutes at room temperature. The pH of the reaction after acidification was 3.3. The aqueous slurry was immediately thereafter spray dired in a Nichols portable spray drier (Minor Type 53) using a Nitro atomizer having a rotational speed of 31,000 r.p.m. The operating temperatures were about 165° C. on the inlet side and less 80° C. on the exhaust side. Weight of the spray dried product was 158.5 g. Analysis of the spray dried product containing the coprecipitate showed it contained 55% aspirin, 0.64% salicylic acid and 2.7% water. Tea content of the spray dried product is approximately 18.8%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium carbonate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
sodium acetylsalicylate

Synthesis routes and methods III

Procedure details

A cold solution (10° C.) of sodium acetylsalicylate was prepared by adding 34.6 gms. of sodium carbonate hydrate and 100 gms. of aspirin to 600 ml. of distilled water stirring until all solids had dissolved and using an additional 320 ml. of distilled water to wash down the walls of the container. Twenty-five gms. of instant tea was added with stirring until the tea dissolved. To 750. ml. of cold distilled water (5° C.) was added 250 ml. of the aspirin-tea solution and 20 ml. of glacial acetic acid. After a period of one hour the remaining aspirin-tea solution was added in 50 ml. portions with glacial acetic acid being added after each addition, the first amount being 4.0 ml. and increasing each addition by 1.0 ml.; a stirring period of 10 minutes occurred between each addition. The coprecipitate was allowed to settle, the supernatant was decanted, the coprecipitate was washed with glycine buffer solution and collected by filtration. After air drying, the product weighted 79.2 gms. Analysis of the coprecipitate showed it contained 95.3% aspirin, 4.17% tea constituent, 0.03% salicylic acid and 0.50% water.
Name
sodium carbonate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium acetylsalicylate

Synthesis routes and methods IV

Procedure details

An aqueous solution of sodium acetylsalicylate was prepared using 50.0 g. of aspirin, 17.3 g. of sodium carbonate hydrate and 1,425 ml. water at room temperature (25° C.). After solution of all solids had occurred, 15.0 g. of instant tea was added while stirring at room temperature (25° C.). To the aqueous solution was added with rapid stirring in about 5-30 seconds 140 ml. of 2N H2SO4 and stirring was continued for 15 minutes at room temperature. The pH of the reaction mixture was after acidification was 2.6. The aqueous slurry under constant agitation was immediately thereafter spray dried in a Nichols portable spray drier (Minor Type 53) using a Nitro atomizer having a rotational speed of 31,000 r.p.m. The operating temperatures were 165° C. on the inlet side and exhaust temperatures were just under 80° C. The spray dried product weighed 76.2 g. and was light tan in color. Analysis of the spray dried product containing the coprecipitate showed it contained 56% aspirin, 0.32% salicylic acid and 1.8% water. Tea content of the spray dried product is approximately 18.8 weight %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium carbonate hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium acetylsalicylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Histidine
Aspirin sodium
DL-Histidine
DL-Histidine
Aspirin sodium
DL-Histidine
DL-Histidine
Aspirin sodium
DL-Histidine
DL-Histidine
Aspirin sodium
DL-Histidine
DL-Histidine
Aspirin sodium
DL-Histidine
Aspirin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.